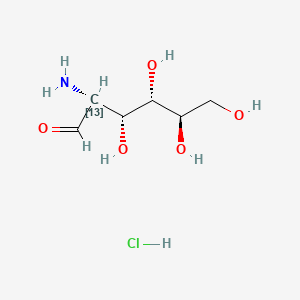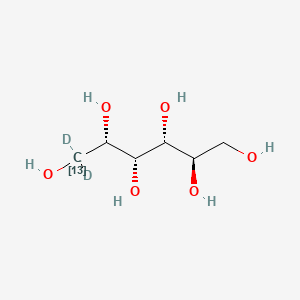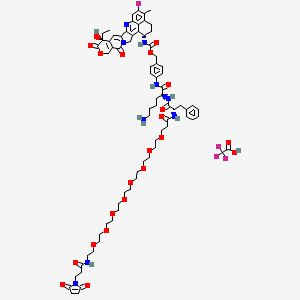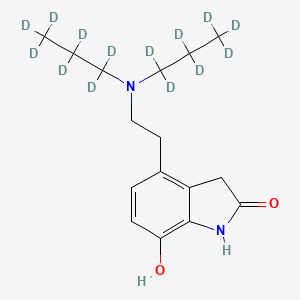
D-Glucosamine-2-13C Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glucosamine-2-13C (hydrochloride) is a stable isotope-labeled compound of glucosamine hydrochloride. Glucosamine hydrochloride is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly used as a dietary supplement and is a natural component of cartilage matrix and synovial fluid .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-2-13C (hydrochloride) involves the incorporation of the carbon-13 isotope into the glucosamine molecule. This can be achieved through chemical synthesis or biosynthetic methods.
Industrial Production Methods: Industrial production of glucosamine hydrochloride often involves the extraction of chitin from marine or fungal sources, followed by hydrolysis with concentrated hydrochloric acid. The labeled version, Glucosamine-2-13C (hydrochloride), can be produced by incorporating the carbon-13 isotope during the hydrolysis process .
Analyse Chemischer Reaktionen
Types of Reactions: Glucosamine-2-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form glucosaminitol.
Substitution: It can undergo substitution reactions to form N-acetylglucosamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosaminitol.
Substitution: N-acetylglucosamine.
Wissenschaftliche Forschungsanwendungen
Glucosamine-2-13C (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of glucosamine into glycosylated proteins and lipids.
Biology: Employed in studies of cellular metabolism and the biosynthesis of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in osteoarthritis and other joint disorders.
Industry: Utilized in the production of dietary supplements and as a precursor in the synthesis of various biochemicals
Wirkmechanismus
The mechanism of action of Glucosamine-2-13C (hydrochloride) involves its incorporation into glycosaminoglycans, which are essential components of cartilage and synovial fluid. It exerts chondroprotective effects by reducing inflammation, enhancing the synthesis of proteoglycans, and improving the redox status of cells. It also induces autophagy, which helps in maintaining joint health and preventing osteoarthritis .
Vergleich Mit ähnlichen Verbindungen
- D-Glucosamine-1-13C hydrochloride
- D-Glucosamine-13C6,15N hydrochloride
- N-Acetyl-D-glucosamine
- D-Galactosamine hydrochloride
Comparison: Glucosamine-2-13C (hydrochloride) is unique due to the specific labeling of the carbon-13 isotope at the second carbon position. This specific labeling allows for precise tracking in metabolic studies, making it a valuable tool in research. Other similar compounds may have different labeling positions or additional isotopic labels, which can be used for various specialized applications .
Eigenschaften
Molekularformel |
C6H14ClNO5 |
|---|---|
Molekulargewicht |
216.62 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(213C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i3+1; |
InChI-Schlüssel |
CBOJBBMQJBVCMW-NGXWWYOQSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@@H]([13C@H](C=O)N)O)O)O)O.Cl |
Kanonische SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)




![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)





